molecular formula C18H15ClN2O2 B11943539 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate CAS No. 14577-91-4

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate

Cat. No.: B11943539
CAS No.: 14577-91-4
M. Wt: 326.8 g/mol
InChI Key: MHLHJGYLVJRDJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate typically involves the reaction of 2-methyl-8-quinolinol with 4-chloro-2-methylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate
  • 2-Methyl-8-quinolyl N-(4-chlorophenyl)carbamate
  • 5-Chloro-8-quinolyl N-(2-methoxy-5-methylphenyl)carbamate

Uniqueness

2-Methyl-8-quinolyl N-(4-chloro-2-methylphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a carbamate group makes it a versatile compound for various applications .

Properties

CAS No.

14577-91-4

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

(2-methylquinolin-8-yl) N-(4-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C18H15ClN2O2/c1-11-10-14(19)8-9-15(11)21-18(22)23-16-5-3-4-13-7-6-12(2)20-17(13)16/h3-10H,1-2H3,(H,21,22)

InChI Key

MHLHJGYLVJRDJY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)NC3=C(C=C(C=C3)Cl)C)C=C1

Origin of Product

United States

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